Lanthanum(III) oxide

Overview

Description

Lanthanum(III) oxide, also known as lanthana, is used as a precursor to LAMOX fast ion conductors and superconductors . It is also used in the manufacturing of optical glasses, piezoelectric and thermoelectric material . It is a white solid that is insoluble in water, but dissolves in acidic solutions .

Synthesis Analysis

Lanthanum oxide nanoparticles can be synthesized using a sol–gel technique . This involves using micro-sized La2O3 powders, 20% nitric acid, and high-molecular weight polyethylene glycol (PEG) as raw materials . The synthesized La2O3 nanoparticles are then calcined at various temperatures in air .Molecular Structure Analysis

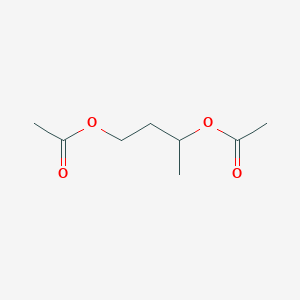

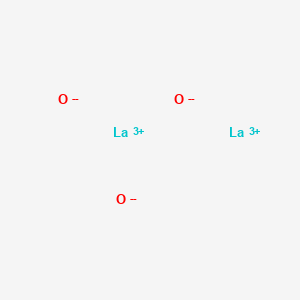

Lanthanum(III) oxide has a molecular formula of La2O3 . At low temperatures, it has an A-M2O3 hexagonal crystal structure . The La3+ metal atoms are surrounded by a 7 coordinate group of O2− atoms . At high temperatures, lanthanum oxide converts to a C-M2O3 cubic crystal structure .Chemical Reactions Analysis

Lanthanum reacts slowly with cold water, and quickly with hot water, forming lanthanum(III) hydroxide, La(OH)3, and hydrogen gas (H2) .Physical And Chemical Properties Analysis

Lanthanum(III) oxide is a white solid that is insoluble in water, but dissolves in acidic solutions . It absorbs moisture from air, converting to lanthanum hydroxide . It has p-type semiconducting properties and a band gap of approximately 5.8 eV .Scientific Research Applications

Gate Insulator Applications

Lanthanum(III) oxide has been used as a gate insulator in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). It has shown good electrical properties for gate insulator applications, such as high barrier height for the conduction band electrons and valence band holes, as well as a high dielectric constant . The application involves heat treatment of La2O3, which enhances its electrical properties . The results have shown that La2O3 gate insulator has been effective in MOSFETs, with an effective mobility of 319 cm^2/Vs with 2.3 nm of Equivalent Oxide Thickness (EOT) .

Electrode Applications

Lanthanum(III) oxide has been used as an electrode material for non-enzymatic glucose sensing and asymmetric supercapacitor applications . The La2O3 thin film electrode was synthesized by inexpensive electrodeposition using potentiostatic mode . The cyclic voltammetry results estimate a maximum specific capacitance of 615 F/g at 5 mV/s for the prepared composite . The cyclic stability of the La2O3–ZnO nanocomposites achieved higher cyclic capacity and capacitive retention of 85% even after 2000 cycles .

Sensor Applications

Lanthanum(III) oxide has been used in the field of sensors due to its superior structural stability at high temperatures, active surface sites, chemical, and optical properties with substantially influenced luminescence efficiency in the visible domain . It has been used in the manufacture of sensors, particularly gas sensors . The detection of this reaction can be done by detecting the change in capacitance, work function, mass, optical properties, or reaction energy released by the gas/solid contact, in addition to the conductivity change of the gas-sensing material .

Optical Glasses

Lanthanum(III) oxide is used in the production of optical glasses. It improves the glass’s refractive index without substantially increasing dispersion . This means that lanthanum-containing glass can bend light more effectively while minimizing the splitting of light into its constituent colors, a phenomenon known as chromatic aberration . It is widely used in the preparation of camera and telescope lenses, infrared-absorbing glasses, and other special optical fibers .

Phosphors for Fluorescent Lamps

Lanthanum(III) oxide is used in the production of La-Ce-Tb phosphors for fluorescent lamps . The specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources. More research would be needed to provide a comprehensive summary of this application.

Dielectric and Conductive Ceramics

Lanthanum(III) oxide is used in the production of dielectric and conductive ceramics . It is a wide band gap p-type semiconductor also called lanthanum sesquioxide . It is the only lanthanide oxide with an empty Ln-4f shell and is widely used to prepare optical materials, dielectrics, and conductive ceramics .

Barium Titanate Capacitors

Lanthanum(III) oxide is used in the production of barium titanate capacitors . Barium titanate (BaTiO3) is a synthetic crystal used in electromechanical transducers and multilayer ceramic capacitors . Lanthanum(III) oxide is used as a dopant in the production of these capacitors .

X-Ray Intensifying Screens

Lanthanum(III) oxide is used in the production of X-ray imaging intensifying screens . In the mid-1970s, the development of lanthanide-based intensifying screens made from GOS:Tb 3+ and LaOBr:Tm 3+ made it possible to significantly reduce the radiation doses necessary to produce an image using standard CaWO 4 screens, which have a lower X-ray absorption cross-section and a lower light yield .

Lanthanum Metal Production

Lanthanum(III) oxide is used as a feedstock for certain catalysts, among other uses . It is used in the production of Lanthanum metal . These salts are heated to yield lanthanum oxide, which is then converted to lanthanum chloride by heating in the presence of ammonium chloride and hydrofluoric acid. The Lanthanum metal can then be produced by reduction with lithium or .

Thermal-Barrier Coatings

Lanthanum(III) oxide can be used to prepare thermal-barrier coatings with a high thermal expansion coefficient and low thermal conductivity . These coatings are typically used in high-temperature applications, such as gas turbine engines, to protect the underlying metal components from heat-induced degradation .

Catalytic System for the Synthesis of Diphenyl Sulfides and Selenides

Lanthanum(III) oxide can be used as a recyclable catalytic system for the synthesis of diphenyl sulfides and selenides . This application is particularly relevant in the field of organic synthesis, where these compounds are often used as intermediates.

Piezoelectric Materials

Lanthanum(III) oxide is used in piezoelectric materials to increase product piezoelectric coefficients and improve product energy conversion efficiency . Piezoelectric materials are used in a variety of applications, including sensors, actuators, and energy harvesting devices .

Galvanothermy

Lanthanum(III) oxide has applications in galvanothermy . However, the specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources. More research would be needed to provide a comprehensive summary of this application.

Thermoelectricity

Lanthanum(III) oxide is used in thermoelectric applications . Thermoelectric materials can convert heat into electrical energy, and vice versa, making them useful for power generation and cooling applications.

Light-Emitting Phosphors

Lanthanum(III) oxide is used in the production of light-emitting phosphors . These phosphors are used in a variety of lighting and display technologies, including fluorescent lamps and LEDs.

Catalyst Supports

Lanthanum(III) oxide is used as a promoter or support material for various catalysts . For example, it can be used as a support material for the selective oxidation of methanol over gold catalyst .

Automobile Exhaust-Gas Convector Components

Lanthanum(III) oxide is used as an important component in automobile exhaust-gas convectors . However, the specific methods of application and experimental procedures, as well as the results or outcomes obtained, are not detailed in the available resources. More research would be needed to provide a comprehensive summary of this application.

Future Directions

Lanthanum(III) oxide has received increasing attention due to its extensive use in various fields . Future research directions include the development of La-based adsorbents for phosphate removal and recovery . More pilot-scale studies involving La-based adsorbents should be conducted to evaluate the feasibility of practical application and understand the effects of continuous flow operation on phosphate removal and recovery efficiency .

properties

IUPAC Name |

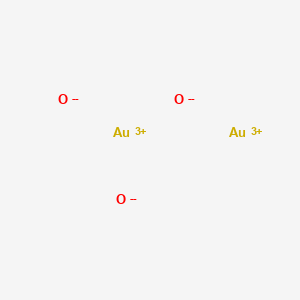

lanthanum(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRELNEQAGSRDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2O3 | |

| Record name | lanthanum(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.809 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, White solid; Insoluble in water; [Merck Index] Soluble in acids; [Hawley] | |

| Record name | Lanthanum oxide (La2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lanthanum(III) oxide | |

CAS RN |

1312-81-8 | |

| Record name | Lanthanum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum oxide (La2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lanthanum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QI5EL790W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.